N'-(4-bromobenzylidene)-4-fluorobenzohydrazide
Overview
Description
“N’-(4-bromobenzylidene)-4-fluorobenzohydrazide” is a chemical compound that likely contains a benzylideneaniline core, which is a common structure in many organic compounds . The compound likely has a bromine atom attached to the benzylidene moiety and a fluorine atom attached to the benzohydrazide moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzylideneaniline compounds are typically synthesized through a condensation reaction process . This involves the reaction of an amine, such as aniline, with an aldehyde or ketone, such as benzaldehyde .Scientific Research Applications
Antibacterial Properties
N'-(4-bromobenzylidene)-4-fluorobenzohydrazide has shown promise in the field of antibacterial research. A study by Suzana et al. (2019) demonstrated that this compound, along with related hydrazide derivatives, possesses significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. The study involved synthesis, molecular docking, and evaluation of antibacterial effectiveness through diffusion methods (Suzana et al., 2019). Additionally, Feng et al. (2014) synthesized related carbohydrazone derivatives, including N'-(3,5-dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide, which exhibited notable antibacterial and antifungal activities as assessed by the MTT method (Feng et al., 2014).
Optical and Nonlinear Optical Properties
The compound also has applications in the field of optical materials. Latha et al. (2021) investigated the structural, spectral, and optical properties of this compound, highlighting its suitability for optical activity due to absorption in the Ultra-Violet region. The study involved the use of techniques like FTIR, NMR, UV spectra, and Z-scan to characterize the material (Latha et al., 2021).
Crystallography and Molecular Structure
In the field of crystallography, the structural properties of compounds related to this compound have been extensively studied. For instance, Xue et al. (2011) focused on the crystal structures of a hydrazone derivative, providing insights into the molecular configuration and crystallization forms (Xue et al., 2011).
Biological Interactions
The compound's interaction with biological molecules has been studied as well. Tong et al. (2015) synthesized a bromine-substituted hydrazone derivative and explored its interaction with human serum albumin, focusing on the thermodynamic properties of this binding. This research is significant for understanding the compound's biological activity and potential therapeutic applications (Tong et al., 2015).
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O/c15-12-5-1-10(2-6-12)9-17-18-14(19)11-3-7-13(16)8-4-11/h1-9H,(H,18,19)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWHVIYABJDEJJ-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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